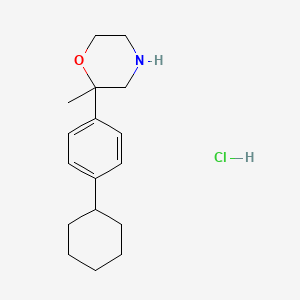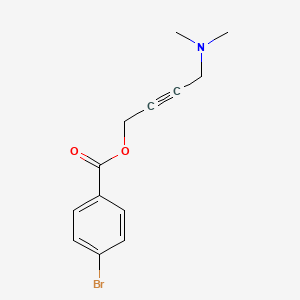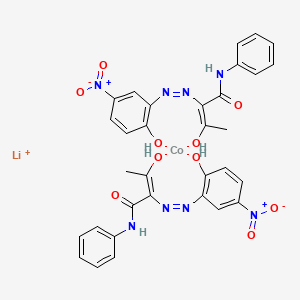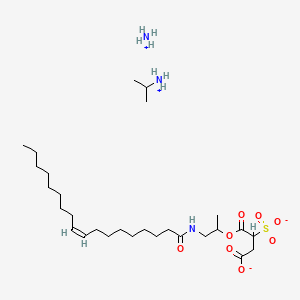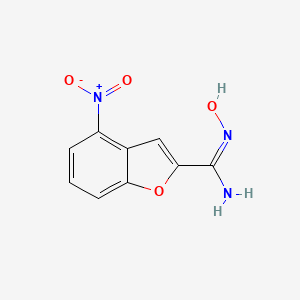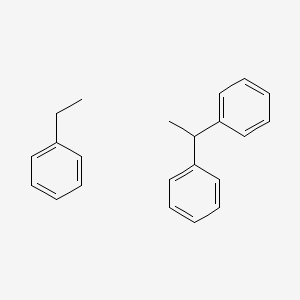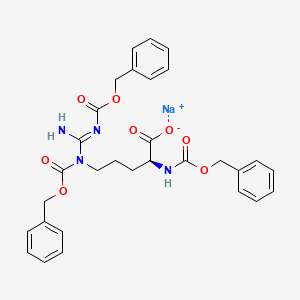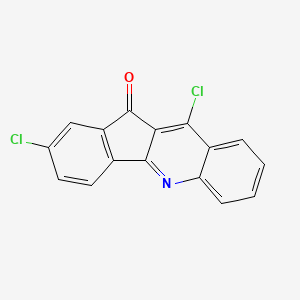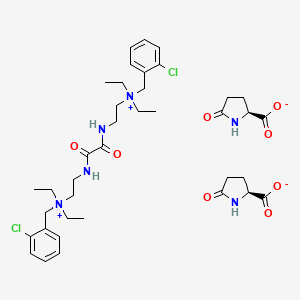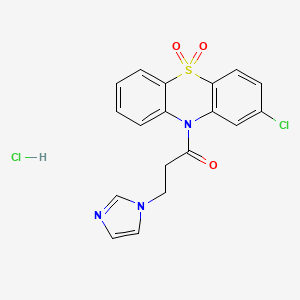
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is a complex organic compound characterized by its unique structure, which includes multiple phenyl and indene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Indene Derivatives: Starting with the synthesis of 6-propylindene, which can be achieved through Friedel-Crafts alkylation.
Vinylation: Introduction of vinyl groups through reactions such as Heck coupling.
Phenylation: Addition of phenyl groups using Suzuki-Miyaura coupling reactions.
Final Assembly: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
類似化合物との比較
Similar Compounds
6-Propylindene: A simpler compound with similar structural features.
Phenylindene Derivatives: Compounds with phenyl and indene groups but different substituents.
Vinylphenyl Compounds: Compounds with vinyl and phenyl groups.
Uniqueness
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is unique due to its complex structure, which combines multiple functional groups and aromatic rings
特性
CAS番号 |
98064-13-2 |
|---|---|
分子式 |
C32H26N4O4S4 |
分子量 |
658.8 g/mol |
IUPAC名 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H26N4O4S4/c1-3-39-19-13-15-23-27(17-19)41-31(33-23)35-29(37)21-9-5-7-11-25(21)43-44-26-12-8-6-10-22(26)30(38)36-32-34-24-16-14-20(40-4-2)18-28(24)42-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38) |
InChIキー |
VXSRZYPNFZZCEY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



